molecular formula C10H11Br2NO B1402137 2-bromo-N-(4-bromophenyl)-2-methylpropanamide CAS No. 2322-46-5

2-bromo-N-(4-bromophenyl)-2-methylpropanamide

Cat. No.: B1402137
CAS No.: 2322-46-5
M. Wt: 321.01 g/mol
InChI Key: ZZMKIPQXIAJQMA-UHFFFAOYSA-N
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Description

2-bromo-N-(4-bromophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H11Br2NO It is a brominated amide derivative, characterized by the presence of two bromine atoms attached to a phenyl ring and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide typically involves the bromination of N-(4-bromophenyl)-2-methylpropanamide. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvent and brominating agent can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of brominated carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-N-(4-bromophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chlorobenzaldehyde: Another brominated aromatic compound with different functional groups.

    4-(4-bromophenyl)-thiazol-2-amine: A brominated thiazole derivative with potential biological activities.

    N-(4-bromophenyl)-2-methylpropanamide: The non-brominated precursor of 2-bromo-N-(4-bromophenyl)-2-methylpropanamide.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups also allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-bromo-N-(4-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMKIPQXIAJQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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